CB1 Receptor Functional Activity: Cannabitriol vs. Δ9-THC and WIN 55,212-2 in GIRK Channel Assay
In a direct functional assay measuring G protein-gated inward rectifier K+ (GIRK) channel activation in AtT20 pituitary cells, Cannabitriol (CBT) exhibited no significant activation of CB1 receptor-mediated Gi/GIRK channel signaling, in contrast to the full agonist WIN 55,212-2 and the partial agonist Δ9-THC, both of which produced measurable GIRK channel activation [1]. This absence of CB1 agonist activity distinguishes CBT from psychoactive cannabinoids and positions it as a non-psychoactive comparator in CB1-targeted studies.
| Evidence Dimension | CB1 receptor functional activity (GIRK channel activation) |
|---|---|
| Target Compound Data | No significant activation of Gi/GIRK channel signaling |
| Comparator Or Baseline | WIN 55,212-2 (full agonist): robust activation; Δ9-THC (partial agonist): measurable activation |
| Quantified Difference | CBT: inactive; WIN 55,212-2 and Δ9-THC: active |
| Conditions | Membrane potential-sensitive fluorescent dye assay in AtT20 pituitary cells expressing CB1 receptors |
Why This Matters
This functional inactivity at CB1 receptors confirms CBT's non-psychoactive profile, enabling its use as a negative control or baseline comparator in cannabinoid receptor pharmacology studies without the confounding effects of CB1 agonism.
- [1] Walsh KB, Holmes AE. Pharmacology of Minor Cannabinoids at the Cannabinoid CB1 Receptor: Isomer- and Ligand-Dependent Antagonism by Tetrahydrocannabivarin. Receptors. 2022;1(1):3-13. View Source
